molecular formula C30H62 B166396 Triacontane CAS No. 638-68-6

Triacontane

Cat. No.: B166396
CAS No.: 638-68-6
M. Wt: 422.8 g/mol
InChI Key: JXTPJDDICSTXJX-UHFFFAOYSA-N
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Description

Triacontane is a straight-chain alkane with the molecular formula C₃₀H₆₂ . It is a saturated hydrocarbon consisting of thirty carbon atoms and sixty-two hydrogen atoms. This compound is typically found in natural waxes and is known for its high melting point and stability. It appears as a white, waxy solid and is often used in various industrial applications due to its hydrophobic properties .

Biochemical Analysis

Biochemical Properties

Triacontane interacts with various enzymes and proteins. It facilitates numerous plant metabolic activities leading to better growth and development . Moreover, this compound plays essential roles in alleviating the stress-accrued alterations in crop plants via modulating the activation of the stress tolerance mechanisms .

Cellular Effects

This compound influences cell function by facilitating numerous plant metabolic activities leading to better growth and development . It also plays essential roles in alleviating the stress-accrued alterations in crop plants via modulating the activation of the stress tolerance mechanisms .

Molecular Mechanism

This compound exerts its effects at the molecular level by facilitating numerous plant metabolic activities leading to better growth and development . It also plays essential roles in alleviating the stress-accrued alterations in crop plants via modulating the activation of the stress tolerance mechanisms .

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 722.9 K and a fusion point of 338.9 K .

Metabolic Pathways

This compound is involved in various metabolic pathways. It facilitates numerous plant metabolic activities leading to better growth and development . Moreover, this compound plays essential roles in alleviating the stress-accrued alterations in crop plants via modulating the activation of the stress tolerance mechanisms .

Transport and Distribution

It is known that this compound has a strong preference to remain at the air/salt water interface .

Subcellular Localization

It is known that this compound has a strong preference to remain at the air/salt water interface .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triacontane can be synthesized through the Kolbe electrolysis of palmitic acid. This method involves the electrochemical decarboxylation of palmitic acid to produce this compound. The reaction conditions typically include the use of a suitable electrolyte and an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as plant waxes. The extraction process involves refining raw materials like rice bran wax, followed by saponification and hydrolysis using phase catalysts and ultrasound-assisted techniques .

Chemical Reactions Analysis

Types of Reactions: Triacontane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes. These include:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Substitution: Halogens (chlorine or bromine) in the presence of ultraviolet light.

Major Products:

    Oxidation: Carbon dioxide and water.

    Substitution: Halogenated alkanes.

Scientific Research Applications

Triacontane has several applications in scientific research:

Comparison with Similar Compounds

  • Eicosane (C₂₀H₄₂)
  • Tetracontane (C₄₀H₈₂)
  • Hexatriacontane (C₃₆H₇₄)
  • Dothis compound (C₃₂H₆₆)
  • Tetracosane (C₂₄H₅₀)
  • Octadecane (C₁₈H₃₈)
  • Octacosane (C₂₈H₅₈)
  • Docosane (C₂₂H₄₆)
  • Pentacosane (C₂₅H₅₂)

Comparison: this compound is unique among these compounds due to its specific chain length, which imparts distinct physical properties such as a higher melting point and greater stability. This makes it particularly suitable for applications requiring high thermal stability and hydrophobicity .

Properties

IUPAC Name

triacontane
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InChI

InChI=1S/C30H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
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InChI Key

JXTPJDDICSTXJX-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
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Molecular Formula

C30H62
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DSSTOX Substance ID

DTXSID0060935
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Molecular Weight

422.8 g/mol
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Physical Description

Aliphatic hydrocarbon waxy solid., Waxy solid; [CAMEO] White flakes; [Acros Organics MSDS]
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Boiling Point

841.5 °F at 760 mmHg (NTP, 1992), 451 °C
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Solubility

Insoluble in water, Soluble in ether; slightly soluble in ethanol; very soluble in benzene
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Density

0.775 at 172 °F (NTP, 1992) - Less dense than water; will float, 0.8097 g/cu cm at 20 °C
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Vapor Pressure

2.73X10-11 mm Hg at 25 °C (extrapolated)
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Color/Form

Orthorhombic crystals from ether, benzene

CAS No.

638-68-6
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Melting Point

150.4 °F (NTP, 1992), 65.9 °C
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Customer
Q & A

Q1: What is the molecular formula and weight of Triacontane?

A1: this compound has a molecular formula of C30H62 and a molecular weight of 422.81 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , , , , ], Fourier Transform Infrared Spectroscopy (FT-IR) [], and Nuclear Magnetic Resonance (NMR) spectroscopy [, , ] to identify and characterize this compound in various samples.

Q3: How does this compound behave at interfaces?

A3: this compound exhibits interesting interfacial behavior, forming ordered monolayers at the SiO2/air interface, influenced by surface freezing. This ordering impacts its domain morphology and differs from its bulk phase behavior. [, , ]

Q4: What is the thermal stability of this compound?

A4: this compound is thermally unstable and decomposes at high temperatures. This instability makes accurate determination of its critical constants challenging. []

Q5: What are some potential applications of this compound?

A5: Research suggests potential applications of this compound and its derivatives in areas like bioremediation of hydrocarbon pollutants [], chemotaxonomic markers in plant species [, ], and as a potential antitumor agent [].

Q6: Has this compound shown any antibacterial activity?

A6: Research has identified this compound in the essential oil of Gypsophila species, which exhibited antibacterial activity against both Gram-negative and Gram-positive bacteria. []

Q7: How is molecular modeling used in the study of this compound?

A7: Researchers utilize molecular modeling to calculate transport properties like shear viscosity and diffusion coefficients of liquid this compound. Different force fields like DREIDING, AA-OPLS, and TraPPE are employed for these calculations. [, ]

Q8: Have there been simulations studying the molecular ordering of this compound?

A8: Yes, Monte Carlo simulations have been used to investigate the molecular structure and ordering of this compound in crystalline monolayers. These simulations help explain experimental observations, like monolayer thicknesses, by considering factors like chain tilting and trans-gauche excitations. [, ]

Q9: What is known about the biodegradability of this compound?

A9: Studies show that certain bacterial strains, like Gordonia sp. strain SoCg, can degrade this compound through an alkane hydroxylase system. This finding highlights the potential for bioremediation of hydrocarbon pollutants using specific bacterial strains. []

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